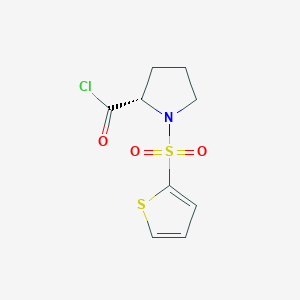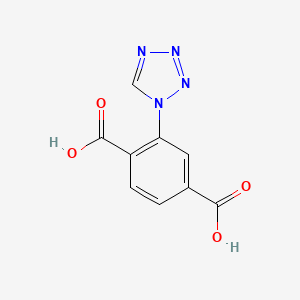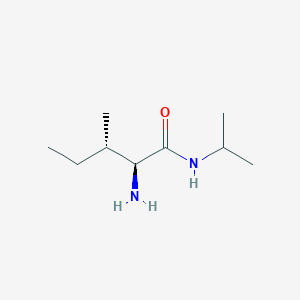![molecular formula C11H7ClN4O B1437447 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL CAS No. 1006597-09-6](/img/structure/B1437447.png)
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Descripción general
Descripción
“1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” is a chemical compound. It belongs to the class of pyrazolo[3,4-D]pyrimidines, which are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidines involves various processes. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-D]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be complex and depend on the conditions of the reaction. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies have gained significant attention, leading to the development of numerous drug candidates targeting various diseases. Despite the progress, there's substantial potential for medicinal chemists to further explore this scaffold for developing new drug candidates. The review by Cherukupalli et al. (2017) outlines synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and reveals their significant biological properties alongside SAR studies, marking a comprehensive attempt to compile advances in this area since the 1980s (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidine scaffolds are key precursors for the medicinal and pharmaceutical industries, noted for their wide applicability and bioavailability. Parmar et al. (2023) highlight the intensive investigation into these scaffolds, especially the challenges in developing the main core due to its structural complexity. This review covers synthetic pathways employed for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions using various hybrid catalysts. It focuses on the application of these catalysts from 1992 to 2022, aiming to inspire further research into catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. Research by Lipunova et al. (2018) on luminescent small molecules and chelate compounds incorporating these rings highlights their applications in photo- and electroluminescence, including materials for organic light-emitting diodes (OLEDs), white OLEDs, and red phosphorescent OLEDs. This comprehensive review demonstrates the significance of these heterocycles in the development of advanced materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold's versatility in interacting with kinases through multiple binding modes makes it a key element in the design of kinase inhibitors. Wenglowsky (2013) reviews patents where this scaffold is utilized for inhibitor binding, covering a broad range of kinase targets. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors highlights its importance in the design of kinase inhibitors, providing insights into its potential advantages in terms of activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQCFUBRJDCYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)





![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)


